
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound that features both alkyne and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can be achieved through multi-step organic reactions. One possible route involves the following steps:
Alkyne Formation: Starting with a suitable precursor, an alkyne group can be introduced via a reaction such as the Sonogashira coupling.
Diol Formation:
Dimethoxyethyl Group Introduction: The dimethoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The dimethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving diols.
Medicine: Exploration of its biological activity and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The alkyne and diol groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(But-2-yn-1-yl)-1,3-propanediol: Lacks the dimethoxyethyl group, making it less complex.
2-(But-2-yn-1-yl)-2-(2-methoxyethyl)propane-1,3-diol: Contains only one methoxy group, altering its reactivity.
2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)ethane-1,2-diol: Similar structure but with different positioning of the diol groups.
Uniqueness
The presence of both alkyne and diol functional groups, along with the dimethoxyethyl group, makes 2-(But-2-yn-1-yl)-2-(2,2-dimethoxyethyl)propane-1,3-diol unique
Propiedades
Número CAS |
828913-51-5 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-but-2-ynyl-2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-11(8-12,9-13)7-10(14-2)15-3/h10,12-13H,6-9H2,1-3H3 |
Clave InChI |
OTTUQHJEBLSOCS-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC(CC(OC)OC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


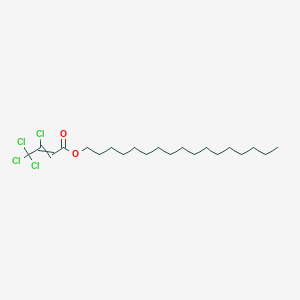
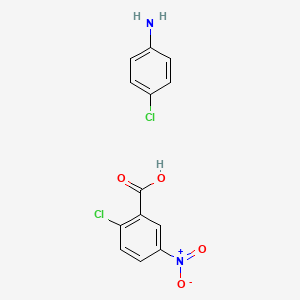

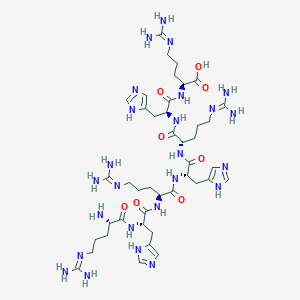
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)

![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)

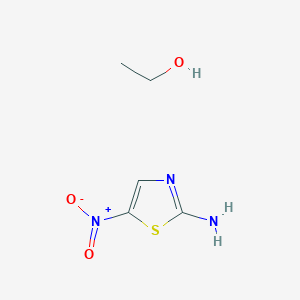
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)
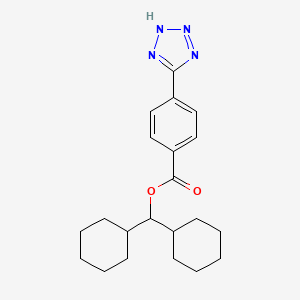
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
